molecular formula C23H30O3 B1589120 4'-Decyloxybiphenyl-4-carboxylic Acid CAS No. 69367-32-4

4'-Decyloxybiphenyl-4-carboxylic Acid

Cat. No. B1589120
CAS RN: 69367-32-4
M. Wt: 354.5 g/mol
InChI Key: HQVTYOXUVQQMLD-UHFFFAOYSA-N
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Description

4’-Decyloxybiphenyl-4-carboxylic Acid is a chemical compound with the molecular formula C23H30O3 and a molecular weight of 354.49 . It is a solid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 4’-Decyloxybiphenyl-4-carboxylic Acid consists of 23 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to a dedicated chemical database or resource.


Physical And Chemical Properties Analysis

4’-Decyloxybiphenyl-4-carboxylic Acid is a solid at 20 degrees Celsius . It has a molecular weight of 354.49 .

Scientific Research Applications

Synthesis and Chemical Properties

4'-Decyloxybiphenyl-4-carboxylic acid (DBCA) demonstrates significant potential in various synthetic applications. One study outlined the synthesis of related compounds like 4'-Bromobiphenyl-4-carboxylic acid, highlighting the method's low cost and high yield, which could be applicable to DBCA synthesis as well (Zhu, 2015).

Polymerization and Material Science

In material science, DBCA and related compounds are explored for their role in polymerization processes. A study investigated photoinduced free-radical polymerizations using sulfur-containing carboxylic acids, which could include DBCA, demonstrating their utility in creating polymers with varied properties (Wrzyszczyński et al., 2000). Additionally, research on poly(4'-hydroxybiphenyl-4-carboxylic acid), a structurally similar compound, highlights the potential of DBCA in forming unique crystal structures useful in material science applications (Schwarz & Kricheldorf, 1995).

Biorefineries and Biofuels

DBCA's role in biorefineries and biofuel production is an area of growing interest. Carboxylic acids, like DBCA, are increasingly being explored as building-block molecules for chemical synthesis in sustainable biomass-based refineries. Their functional groups make them attractive for catalysis and synthesis in eco-friendly industrial processes (Mira & Teixeira, 2013).

properties

IUPAC Name

4-(4-decoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-2-3-4-5-6-7-8-9-18-26-22-16-14-20(15-17-22)19-10-12-21(13-11-19)23(24)25/h10-17H,2-9,18H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVTYOXUVQQMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466345
Record name 4'-Decyloxybiphenyl-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Decyloxybiphenyl-4-carboxylic Acid

CAS RN

69367-32-4
Record name 4'-Decyloxybiphenyl-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Decyloxybiphenyl-4-carboxylic Acid
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Synthesis routes and methods I

Procedure details

A mixture of 21.4 g (0.1 mol) of 4'-hydroxybiphenyl-4-carboxylic acid, 33.15 g (0.15 mol) of n-decyl bromide, 13.20 g (0.2 mol) of 85% potassium hydroxide, 1.05 g (7 mmol) of sodium iodide, 500 ml of ethanol and 100 ml of distilled water was heated under reflux at 100° C. for 12 hours. After 40 ml of 25% potassium hydroxide was added, the mixture was further heated under reflux for 2 hours. After allowing the reaction system to cool up to room temperature, the reaction mixture in cold water was acidified with 36% hydrochloric acid. The deposited product was separated by filtration and dissolved in acetone with heating, followed by filtration. The resulting filtrate was concentrated to obtain 1.97 g (6 mmol) of 4'-decyloxybiphenyl-4-carboxylic acid.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
33.15 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Quantities: compound 57 (17.00 g, 0.051 mol), concentrated sulphuric acid (40 ml), water (40 ml), glacial acetic acid (200 ml).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 4'-Decyloxybiphenyl-4-carboxylic Acid in material science?

A1: 4'-Decyloxybiphenyl-4-carboxylic acid belongs to a class of materials known as liquid crystals, exhibiting properties between those of conventional liquids and solid crystals. The research paper you provided [] investigates its use in creating Polymer Dispersed Liquid Crystal (PDLC) composites. These composites have potential applications in:

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